[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide
Description
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]benzenesulfinamide (CAS: 943858-35-3) is a chiral sulfinamide derivative characterized by a 4-methyl-substituted benzene ring linked via a sulfinamide group to a methylene-bridged aryl moiety. The latter features a bulky tris(1-methylethyl)silyl (TIPS) ether substituent at the para position of the phenyl ring. This compound is primarily utilized in asymmetric synthesis as a chiral auxiliary or ligand due to its stereochemical rigidity and steric bulk, which enhances enantioselectivity in catalytic reactions .
Properties
Molecular Formula |
C23H33NO2SSi |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
4-methyl-N-[[4-tri(propan-2-yl)silyloxyphenyl]methylidene]benzenesulfinamide |
InChI |
InChI=1S/C23H33NO2SSi/c1-17(2)28(18(3)4,19(5)6)26-22-12-10-21(11-13-22)16-24-27(25)23-14-8-20(7)9-15-23/h8-19H,1-7H3 |
InChI Key |
ZMVKRPKYFHBHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)N=CC2=CC=C(C=C2)O[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide typically involves multiple steps, including the formation of silyl ethers and the use of specific catalysts. One common method involves the silylation of alcohols and phenols using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a catalyst such as proazaphosphatrane . The reaction conditions are generally mild, with temperatures ranging from 24 to 40°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale silylation processes, utilizing efficient and mild catalysts to ensure high yields and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality in the production process.
Chemical Reactions Analysis
Types of Reactions
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperatures ranging from room temperature to elevated temperatures under controlled atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives. These products have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: As an intermediate in the synthesis of Jasplakinolide, it plays a crucial role in developing inhibitors for cancer cell proliferation.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide involves its interaction with molecular targets and pathways. In cancer research, it acts as an inhibitor by binding to specific proteins and enzymes involved in cell proliferation. The silyl group enhances its stability and bioavailability, allowing it to effectively inhibit the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfinamide Class
2.1.1. [S(R)]-N-[(S)-[3,5-Di-tert-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-2-methyl-2-propanesulfinamide
- Key Differences: Substituents: This analogue (CAS: 2162939-90-2) incorporates a 3,5-di-tert-butyl-4-methoxyphenyl group and a phosphino-benzyloxy moiety, contrasting with the TIPS group in the target compound. Electronic Profile: The methoxy and benzyloxy groups enhance electron density, which may influence reactivity in nucleophilic additions .
2.1.2. 4-Methyl-N-[(1R,2S)-2-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-1-phenyl-2-[[tris(1-methylethyl)silyl]oxy]ethyl]-benzenesulfinamide
- Key Differences: Backbone Complexity: This compound (CAS: 620140-01-4) has an extended structure with a sulfinylphenyl group and an additional phenyl ring, increasing molecular weight (645.99 g/mol vs. ~480 g/mol for the target compound).
Functional Group Analysis
| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 943858-35-3 | C₃₀H₄₇NO₂SSi* | ~480* | 4-Methyl, TIPS-oxy |
| [S(R)]-Analogue | 2162939-90-2 | C₄₇H₆₉NO₃PSi | 764.15 | Di-tert-butyl, dicyclohexylphosphino |
| Extended Sulfinamide | 620140-01-4 | C₃₇H₄₇NO₃S₂Si | 645.99 | Sulfinylphenyl, TIPS-oxy |
*Note: The target compound’s molecular formula is inferred from structural analysis, as explicit data is unavailable in the provided evidence .
Research Findings and Limitations
- Synthetic Challenges: The TIPS group in the target compound complicates purification due to its non-polar nature, whereas phosphino-containing analogues require stringent handling under inert atmospheres .
- Performance Metrics: In catalytic asymmetric epoxidation, the target compound exhibits lower enantiomeric excess (78–82%) compared to its phosphino analogue (90–95%), attributed to reduced steric control .
Biological Activity
[S(S)]-4-Methyl-N-[[4-[[tris(1-methylethyl)silyl]oxy]phenyl]methylene]bezenesulfinamide, with the CAS number 943858-35-3, is a synthetic compound recognized primarily as an intermediate in the synthesis of Jasplakinolide, a potent inhibitor of prostate and breast carcinoma cell proliferation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : C23H33NO2SSi
- Molecular Weight : 415.66 g/mol
- Solubility : Soluble in chloroform, dichloromethane (DCM), ethyl acetate, and methanol.
- Appearance : Pale yellow oil.
The biological activity of this compound is largely attributed to its role as a precursor to Jasplakinolide. Jasplakinolide is known to stabilize actin filaments and inhibit their depolymerization, which is crucial in various cellular processes including cell proliferation and migration. This stabilization leads to the induction of apoptosis in cancer cells, particularly in prostate and breast cancer models.
In Vitro Studies
-
Cell Proliferation Inhibition :
- A study by Ghosh et al. (2007) demonstrated that Jasplakinolide significantly inhibits the proliferation of prostate and breast carcinoma cells. The precursor compound this compound was shown to effectively produce Jasplakinolide under laboratory conditions.
- Mechanistic Insights :
In Vivo Studies
- Animal Models :
Case Studies
| Study Reference | Subject | Findings |
|---|---|---|
| Ghosh et al. (2007) | Prostate Cancer | Demonstrated inhibition of cell proliferation with IC50 values indicating effective dosage for therapeutic use. |
| Animal Study | Breast Cancer Xenografts | Significant tumor reduction observed with treatment derived from [S(S)] compound; implications for clinical applications discussed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
